molecular formula C5H10ClN3 B576375 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride CAS No. 1450-95-9

4,5-Dimethyl-1H-imidazol-2-amine hydrochloride

Cat. No. B576375
CAS RN: 1450-95-9
M. Wt: 147.606
InChI Key: OXIXRYQRQWMPDW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-imidazol-2-amine hydrochloride, or DMIM-HCl, is an organic compound commonly used in scientific research as a tool for studying various biochemical and physiological processes. It is a small molecule that can be easily synthesized in the laboratory and is capable of crossing cell membranes, making it an ideal compound for studying intracellular processes. DMIM-HCl has a wide range of applications in research, including its use as a ligand for G protein-coupled receptors, an inhibitor of enzymes, and a probe for studying the effects of drugs on cell membranes.

Scientific Research Applications

Organic Synthesis Applications

  • Nucleophilic Addition Reactions : Imidazole derivatives have been studied for their reactivity in nucleophilic addition reactions. For instance, the double nucleophilic addition of amines to the imidazole nucleus has been demonstrated, highlighting the unique reactivity of imidazole compounds under specific conditions (Ohta et al., 2000).

Material Science Applications

  • UV-Curable Epoxide Resins : Imidazole compounds, including derivatives similar to 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride, have been added to UV-curable epoxide resins to study their effects on thermal properties and adhesion strengths, showing significant potential for opto-electronic applications (Chiang & Hsieh, 2008).

Analytical Chemistry Applications

  • Heterocyclic Amines Detection : The determination of heterocyclic aromatic amines in urine samples through capillary liquid chromatography highlights the importance of imidazole derivatives in developing sensitive analytical methods for monitoring exposure to harmful substances (Andrés et al., 2010).

Green Chemistry Applications

  • Microwave-Assisted Synthesis : Imidazole hydrochloride has been used in a novel microwave irradiation method for the N-acetylation of amines, representing an eco-friendly and economic approach to chemical synthesis (Chikkulapalli & Sumathi, 2021).

Spectroscopic and Computational Study Applications

  • Reactivity and Molecular Docking : The reactivity of newly synthesized imidazole derivatives has been explored through spectroscopic characterization and computational study, providing insights into their potential pharmaceutical applications and interactions with biological targets (Hossain et al., 2018).

properties

IUPAC Name

4,5-dimethyl-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIXRYQRQWMPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-1H-imidazol-2-amine hydrochloride

CAS RN

1450-95-9
Record name 1H-Imidazol-2-amine, 4,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dimethyl-1H-imidazol-2-amine hydrochloride
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